[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate
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Overview
Description
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes an azido group, a pyrimidinyl moiety, and a cyclopentanecarboxylate ester, making it a subject of interest in medicinal chemistry and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution, often using sodium azide in a polar aprotic solvent.
Coupling with Pyrimidinyl Moiety: This step involves the coupling of the tetrahydrofuran intermediate with a pyrimidinyl derivative, typically under basic conditions.
Esterification: The final step involves the esterification of the intermediate with cyclopentanecarboxylic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives, which can further participate in various coupling reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the azido group, to form a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation are commonly used.
Substitution: Sodium azide, alkyl halides, and other nucleophiles are frequently employed.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted azido derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it valuable for studying cellular processes and molecular interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural similarity to nucleoside analogs suggests potential antiviral and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate involves its interaction with nucleic acids and proteins. The azido group can participate in click chemistry reactions, facilitating the labeling and tracking of biomolecules. The pyrimidinyl moiety can mimic natural nucleosides, allowing the compound to interfere with nucleic acid synthesis and function.
Comparison with Similar Compounds
Similar Compounds
Zidovudine: A nucleoside analog used as an antiretroviral medication.
Lamivudine: Another nucleoside analog with antiviral properties.
Stavudine: A nucleoside analog used in the treatment of HIV.
Uniqueness
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate is unique due to its combination of an azido group and a pyrimidinyl moiety, which provides it with distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
917598-40-4 |
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Molecular Formula |
C16H21N5O5 |
Molecular Weight |
363.37 g/mol |
IUPAC Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl cyclopentanecarboxylate |
InChI |
InChI=1S/C16H21N5O5/c1-9-7-21(16(24)18-14(9)22)13-6-11(19-20-17)12(26-13)8-25-15(23)10-4-2-3-5-10/h7,10-13H,2-6,8H2,1H3,(H,18,22,24)/t11-,12+,13+/m0/s1 |
InChI Key |
QTUOHVJFNVCSQK-YNEHKIRRSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3CCCC3)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3CCCC3)N=[N+]=[N-] |
Origin of Product |
United States |
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